molecular formula C10H14O4 B1346135 1,2,3,5-Tetramethoxybenzene CAS No. 5333-45-9

1,2,3,5-Tetramethoxybenzene

Cat. No.: B1346135
CAS No.: 5333-45-9
M. Wt: 198.22 g/mol
InChI Key: OIHYPOOSWQXFMZ-UHFFFAOYSA-N
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Description

1,2,3,5-Tetramethoxybenzene: is an aromatic hydrocarbon characterized by its four methoxy groups attached to a benzene ring. This compound is widely acknowledged for its utility across multiple domains of chemical research, particularly as a versatile intermediate in the synthesis of complex organic molecules .

Scientific Research Applications

1,2,3,5-Tetramethoxybenzene is valuable in various scientific research applications:

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Biochemical Analysis

Biochemical Properties

1,2,3,5-Tetramethoxybenzene plays a significant role in biochemical reactions, particularly in the identification of aldehyde and ketone functional groups. It acts through a mechanism that involves the stabilization of intermediate complexes, allowing for precise detection and analysis . This compound interacts with various enzymes and proteins, including laccase, which catalyzes the oxidation of N-hydroxy compounds . The interaction between this compound and laccase is crucial for advancing the methodology and accuracy of chemical analysis in research applications .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic pathways and enzyme activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is employed in specialized analytical chemistry techniques for the identification of aldehyde and ketone functional groups, where it stabilizes intermediate complexes . This stabilization is crucial for the precise detection and analysis of these functional groups, highlighting the compound’s importance in advancing chemical analysis methodologies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for consistent results in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications, including medical and industrial uses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in these pathways can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s applications in research and industry .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, highlighting the importance of understanding its subcellular dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetramethoxybenzene can be synthesized through various methods. One common approach involves the methylation of 1,2,3,5-tetrahydroxybenzene using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves similar methylation reactions but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetramethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: This distinct structure makes it a valuable intermediate in the synthesis of various complex organic molecules .

Properties

IUPAC Name

1,2,3,5-tetramethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHYPOOSWQXFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967932
Record name 1,2,3,5-Tetramethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5333-45-9
Record name 5333-45-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,5-Tetramethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights do we have about the structural dynamics of TMOB?

A1: X-ray diffraction studies show that in a 2:1 complex with 1,2,4,5-tetracyanobenzene, TMOB molecules arrange themselves in ...CCDCCDCC... columns. [] The distance between the molecular planes of TMOB and 1,2,4,5-tetracyanobenzene is a short 3.186 Å. [] Research using inelastic neutron scattering, Raman, IR, and quasielastic neutron scattering (QENS) combined with density functional theory calculations reveals four distinct librational modes for the methoxy groups in TMOB. [] This data allows for detailed analysis of these movements. Interestingly, the structure of the TMOB molecule is very similar whether isolated or in the complex, suggesting strong intramolecular interactions. []

Q2: Can we glean information about the rotational barriers of the methoxy groups in crystalline TMOB?

A2: Yes, analysis of the QENS spectra reveals three Lorentzians with relative intensities of 1:1:2. [] This finding indicates that of the four unique methoxy groups in the crystalline lattice, the two most hindered ones have very similar barrier heights for rotation. [] This observation is consistent with the packing arrangement observed in the crystal structure.

Q3: How is 1,2,3,5-Tetramethoxybenzene utilized in the synthesis of other compounds?

A3: this compound serves as a key starting material in various organic syntheses. For instance, it acts as a precursor in synthesizing polymethoxyflavones. [] The process involves a Friedel-Crafts acylation reaction with pentamethoxybenzene (derived from this compound) in the presence of In(CF3SO3)3 to yield pentamethoxyacetophenone. [] This acetophenone derivative is then used to synthesize the desired polymethoxyflavones. Additionally, this compound plays a crucial role in the synthesis of methylpedicinin, a precursor to linderone, a naturally occurring compound. []

Q4: Does this compound appear as a product in any analytical techniques?

A4: Yes, this compound is a significant product detected in the Thermally assisted hydrolysis and methylation (THM) analysis of tannins extracted from various plant species. [] Specifically, it arises from the prodelphinidin (PD) ring of the tannins. [] This identification assists in characterizing the composition and structure of tannins from diverse plant sources.

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